molecular formula C10H19N B093465 2-Azaspiro[4.6]undecane CAS No. 184-14-5

2-Azaspiro[4.6]undecane

Cat. No. B093465
CAS RN: 184-14-5
M. Wt: 153.26 g/mol
InChI Key: UYUUEEXDJGLCLY-UHFFFAOYSA-N
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Description

“2-Azaspiro[4.6]undecane” is a chemical compound with the CAS Number: 184-14-5. Its molecular weight is 153.27 and its IUPAC name is 2-azaspiro[4.6]undecane . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Azaspiro[4.6]undecane” is 1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 . This indicates that the compound consists of a ten-membered ring with one nitrogen atom and nine carbon atoms.


Physical And Chemical Properties Analysis

“2-Azaspiro[4.6]undecane” is a liquid at room temperature .

Safety and Hazards

The safety data sheet (SDS) for “2-Azaspiro[4.6]undecane” can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

2-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUEEXDJGLCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632514
Record name 2-Azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.6]undecane

CAS RN

184-14-5
Record name 2-Azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of compounds containing the 2-Azaspiro[4.6]undecane scaffold?

A1: While 2-Azaspiro[4.6]undecane itself hasn't been extensively studied, compounds containing this structural motif, like psammaplysins, demonstrate a diverse range of biological activities. These include growth inhibitory effects against various cancer cell lines, antimalarial activity, antifouling properties, protein tyrosine phosphatase inhibition, antiviral activity, immunosuppressive effects, and antioxidant capabilities. [] Further research is needed to determine the specific contribution of the 2-Azaspiro[4.6]undecane scaffold to these activities.

Q2: How does the structure of 2-Azaspiro[4.6]undecane relate to its potential use as an analgesic?

A2: The patent describing 2-Azaspiro[4.6]undecane-3-thione as a potential analgesic highlights its structural similarity to other known analgesics. [] While the exact mechanism of action is not elaborated upon in the provided abstract, it is likely that the compound interacts with specific receptors or enzymes involved in pain pathways. Further research, including structure-activity relationship (SAR) studies, is necessary to fully elucidate the interaction of this compound with its biological targets and understand its analgesic potential.

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